4-Bromo-2-(dimethylamino)benzaldehyde
Overview
Description
4-Bromo-2-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a dimethylamino group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-(dimethylamino)benzaldehyde can be synthesized through several methods. One common method involves the bromination of 2-(dimethylamino)benzaldehyde. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for yield and purity, using controlled reaction conditions and purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can form Schiff bases with amines, pyrroles, and indoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzaldehydes.
Oxidation: 4-Bromo-2-(dimethylamino)benzoic acid.
Reduction: 4-Bromo-2-(dimethylamino)benzyl alcohol.
Scientific Research Applications
4-Bromo-2-(dimethylamino)benzaldehyde is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(dimethylamino)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the dimethylamino group.
2-(Dimethylamino)benzaldehyde: Similar structure but lacks the bromine atom.
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-2-(dimethylamino)benzaldehyde is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and scientific research .
Properties
IUPAC Name |
4-bromo-2-(dimethylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCFWLVUTGYLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655925 | |
Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030863-12-7 | |
Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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